N-Ethyl-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)adenosine

Description

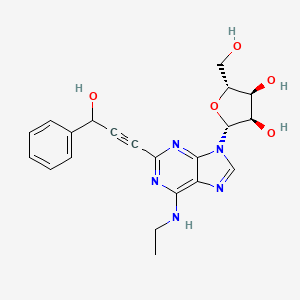

N-Ethyl-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)adenosine (CAS 445430-24-0) is a modified adenosine derivative with the molecular formula C21H23N5O5 and a molecular weight of 425.44 Da . Its structure includes an ethylamino substitution at the N6 position and a 3-hydroxy-3-phenylpropynyl group at the C2 position of the purine ring. Key physicochemical properties include:

- Hydrogen bond donors (HBD): 5

- Hydrogen bond acceptors (HBA): 9

- logP (XlogP): 1.2

- Topological polar surface area (TPSA): 146 Ų

- Stereochemistry: Four defined stereocenters in the ribose moiety .

These properties suggest moderate lipophilicity and significant polarity, which may influence its solubility, membrane permeability, and intermolecular interactions.

Properties

CAS No. |

445430-24-0 |

|---|---|

Molecular Formula |

C21H23N5O5 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(ethylamino)-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C21H23N5O5/c1-2-22-19-16-20(26(11-23-16)21-18(30)17(29)14(10-27)31-21)25-15(24-19)9-8-13(28)12-6-4-3-5-7-12/h3-7,11,13-14,17-18,21,27-30H,2,10H2,1H3,(H,22,24,25)/t13?,14-,17-,18-,21-/m1/s1 |

InChI Key |

JBCZHYLZMXKPBJ-KSQRGFQASA-N |

Isomeric SMILES |

CCNC1=C2C(=NC(=N1)C#CC(C3=CC=CC=C3)O)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

CCNC1=C2C(=NC(=N1)C#CC(C3=CC=CC=C3)O)N(C=N2)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Biological Activity

N-Ethyl-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)adenosine (referred to as NEHPA) is a compound of interest due to its potential biological activities, particularly in the context of adenosine receptor modulation. This article explores the biological activity of NEHPA, including its effects on various receptor subtypes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NEHPA is a derivative of adenosine, characterized by the addition of an ethyl group and a phenylpropynyl moiety. Its molecular formula is , and it possesses a unique structure that may influence its interaction with biological targets.

NEHPA primarily acts as an agonist for adenosine receptors, particularly the A1 and A3 subtypes. The following table summarizes the interactions and affinities of NEHPA with various adenosine receptor subtypes:

| Receptor Subtype | Binding Affinity (Ki) | Mechanism |

|---|---|---|

| A1 | Low nanomolar range | Agonist |

| A2A | Moderate affinity | Partial agonist |

| A2B | Low affinity | Antagonist |

| A3 | High affinity | Agonist |

1. Cellular Effects

Research indicates that NEHPA exhibits significant biological activity through its modulation of intracellular signaling pathways. It has been shown to influence cyclic AMP levels, leading to various physiological effects such as:

- Cardiovascular Effects : NEHPA has been studied for its cardioprotective properties, particularly in ischemic conditions.

- Anti-inflammatory Effects : The compound demonstrates potential in reducing inflammation through the modulation of immune cell activity.

2. Case Studies

Several studies have investigated the effects of NEHPA in vivo and in vitro:

- Study on Cardioprotection : In a rat model of myocardial ischemia, NEHPA administration resulted in reduced infarct size and improved cardiac function, suggesting its potential as a therapeutic agent in heart diseases .

- Anti-inflammatory Study : In vitro assays demonstrated that NEHPA significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its role as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of NEHPA suggests it has favorable absorption characteristics with moderate bioavailability. The compound is metabolized primarily in the liver, with metabolites exhibiting varying degrees of biological activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules referenced in the provided evidence.

Structural and Functional Analogues

EMPA (Selective OX2 Antagonist)

- Structure: N-Ethyl-2-(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino-N-pyridin-3-ylmethyl-acetamide .

- Key Differences: EMPA is an orexin receptor antagonist with a sulfonamide and pyridine backbone, unlike the adenosine core of the target compound. The ethyl group in EMPA is part of a larger acetamide moiety, whereas in the adenosine derivative, it modifies the purine ring.

- Application: EMPA is used in neurological research targeting orexin receptors, contrasting with adenosine derivatives, which typically modulate purinergic signaling .

Ionic Liquid Electrolytes (IL1/IL2)

- Structure: IL1 ([N2(20201)(20201)(20201)][NTf2]) features an N-ethyl-2-(2-methoxyethoxy)-substituted ammonium cation .

- Key Differences: IL1 is an ionic liquid with a quaternary ammonium center and trifluoromethylsulfonylimide anion, designed for high ionic conductivity. The adenosine derivative’s polar ribose and aromatic groups enable hydrogen bonding, while IL1 relies on ionic interactions and ether linkages for solubility.

- Application: IL1 is used in magnesium batteries, highlighting the divergent applications of N-ethyl-containing compounds .

Physicochemical Properties Comparison

*Estimated based on structural analogs.

†Approximate due to complex anion.

‡Predicted for ionic liquids (high polarity).

Key Observations:

- Ionic liquids like IL1 prioritize HBA (12) for solvation.

- Lipophilicity: The adenosine derivative’s logP (1.2) balances polarity and lipophilicity, enhancing membrane permeability compared to ionic liquids (logP < 0) but remaining less lipophilic than EMPA (estimated logP ~3.5).

- Molecular Weight: The adenosine derivative’s moderate size (425 Da) contrasts with IL1’s larger ion pairs (~600 Da), affecting diffusion rates and application scope.

Substituent Impact on Functionality

- Ethyl Group: In the adenosine derivative, the N6-ethyl substitution may enhance receptor binding selectivity compared to endogenous adenosine (N6-unmodified). Similar ethyl modifications in EMPA and IL1 alter solubility and target engagement.

- No analogous groups exist in EMPA or IL1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.